

# 4-Methylbenzylamine spectral data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylbenzylamine

Cat. No.: B130917

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **4-Methylbenzylamine**

## Introduction

**4-Methylbenzylamine** is a primary amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agricultural products. [1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methylbenzylamine**, complete with experimental protocols and a logical workflow for its analysis.

## Spectroscopic Data

The following sections present the key spectral data for **4-Methylbenzylamine** in a structured format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Spectral Data

- Solvent: CDCl<sub>3</sub>

- Frequency: 90 MHz[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.19	d	2H	Ar-H (ortho to CH <sub>2</sub> NH <sub>2</sub> )
7.10	d	2H	Ar-H (ortho to CH <sub>3</sub> )
3.82	s	2H	-CH <sub>2</sub> -
2.32	s	3H	-CH <sub>3</sub>
1.43	s	2H	-NH <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

- Solvent: CDCl<sub>3</sub>[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
140.7	Ar-C (quaternary, C-CH <sub>3</sub> )
135.9	Ar-C (quaternary, C-CH <sub>2</sub> NH <sub>2</sub> )
129.1	Ar-CH
127.3	Ar-CH
46.0	-CH <sub>2</sub> -
21.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **4-Methylbenzylamine** is typically acquired as a liquid film.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3364	Strong, Broad	N-H stretch (primary amine)
3280	Strong, Broad	N-H stretch (primary amine)
3020	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic)
1600, 1492	Strong	C=C stretch (aromatic ring)[3]
1451	Medium	N-H bend (scissoring)[3]
810	Strong	C-H bend (para-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
121	50	[M] <sup>+</sup> (Molecular Ion)
120	100	[M-H] <sup>+</sup>
106	80	[M-NH <sub>2</sub> ] <sup>+</sup>
91	40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Methylbenzylamine** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.[4] Tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[5]

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or higher for protons.[2]
- Acquisition Parameters ( $^1\text{H}$  NMR): A standard pulse sequence is used to acquire the proton spectrum. The spectral width is set to encompass all proton signals (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- Acquisition Parameters ( $^{13}\text{C}$  NMR): A proton-decoupled pulse sequence is used to acquire the carbon spectrum. The spectral width is typically set from 0 to 200 ppm. A larger number of scans is generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[4]

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Methylbenzylamine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Acquisition: The spectrum is typically recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.
- Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

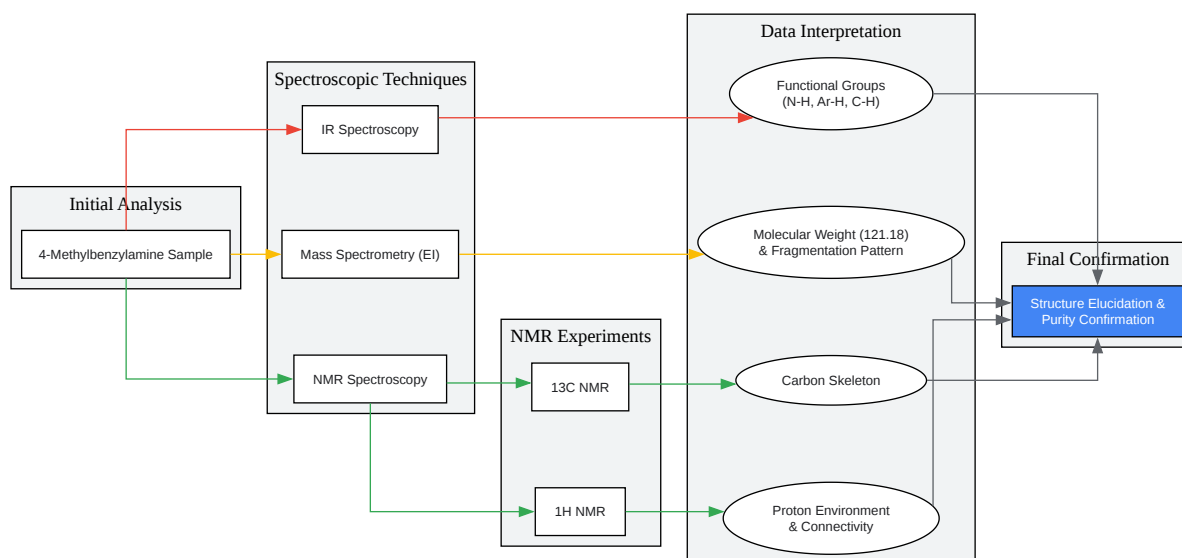
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **4-Methylbenzylamine** is prepared in a volatile solvent such as methanol or dichloromethane.

- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is used. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction.
- **Acquisition (GC-MS):** The sample is injected into the GC, where it is vaporized and separated from the solvent. The eluted compound then enters the mass spectrometer.
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-Methylbenzylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Methylbenzylamine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Methylbenzylamine | C<sub>8</sub>H<sub>11</sub>N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methylbenzylamine spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130917#4-methylbenzylamine-spectral-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)